BAY-1251152 is a potent and highly selective small molecule inhibitor of cyclin-dependent kinase 9 (CDK9) [, , , ]. CDK9 is a crucial regulator of transcription elongation, a key step in gene expression [, ]. BAY-1251152 specifically targets the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which is composed of CDK9 and a regulatory cyclin subunit [, ]. This compound has demonstrated significant potential as an anti-cancer agent in preclinical studies and is currently being investigated in clinical trials for various cancer types [, , , , , ].
Enitociclib is a selective inhibitor of cyclin-dependent kinase 9, commonly referred to as CDK9. This compound plays a crucial role in regulating transcription by RNA polymerase II, which is essential for the expression of various oncogenes, including MYC and MCL1. Enitociclib has shown significant therapeutic potential in treating aggressive hematological malignancies, particularly double-hit diffuse large B-cell lymphoma, by inhibiting the phosphorylation of transcription factors that drive tumor growth and survival .
Enitociclib, previously known as VIP152, belongs to a class of compounds known as CDK inhibitors. It has been classified specifically as a CDK9 inhibitor due to its selective action on this kinase. The compound is synthesized for research and clinical applications in oncology, focusing primarily on its efficacy against cancers that are resistant to traditional therapies .
The synthesis of enitociclib involves several chemical reactions that ensure the formation of its complex molecular structure. The compound's chemical formula is C₁₉H₁₈F₂N₄O₂S, with a molecular weight of approximately 404.44 g/mol. The synthesis typically begins with the preparation of key intermediates that undergo various coupling reactions, followed by purification processes such as crystallization or chromatography to yield the final product in high purity (>98%) .
Enitociclib features a multi-functional structure characterized by several important groups that contribute to its biological activity. The presence of fluorine atoms enhances its binding affinity to the target enzyme. The structural analysis indicates that enitociclib has a unique arrangement that allows it to selectively inhibit CDK9 without significantly affecting other kinases, differentiating it from other compounds in its class .
Enitociclib undergoes specific chemical reactions during its interaction with CDK9. Upon binding to the active site of the kinase, it prevents the phosphorylation of serine residues on RNA polymerase II, thereby blocking transcriptional activation of oncogenes. The inhibition leads to decreased levels of short-lived proteins such as MYC and MCL1, which are critical for cancer cell survival. The half-maximal inhibitory concentration (IC₅₀) for enitociclib ranges from 32 to 172 nM in various lymphoma cell lines, indicating its potency in inducing apoptosis through caspase-3-dependent pathways .
The mechanism of action for enitociclib involves its competitive inhibition of CDK9, which is essential for the phosphorylation of RNA polymerase II at Ser2. This phosphorylation is necessary for the transition from transcription initiation to elongation. By inhibiting this process, enitociclib effectively reduces the expression levels of oncogenic proteins that promote tumor growth and survival. Clinical studies have demonstrated that enitociclib can induce complete metabolic responses in patients with resistant forms of lymphoma .
Enitociclib exhibits several notable physical and chemical properties:
These properties are essential for its formulation into injectable forms used in clinical settings .
Enitociclib is primarily used in clinical research targeting aggressive hematological cancers, particularly those resistant to conventional therapies. Its applications include:
Ongoing clinical trials are investigating its effectiveness across various cancer types, highlighting its potential as a novel therapeutic agent in oncology .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3